molecular formula C5H4N2O3S B1587762 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- CAS No. 23945-50-8

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-

Cat. No.: B1587762
CAS No.: 23945-50-8
M. Wt: 172.16 g/mol
InChI Key: XKHWTDCFQVKNHW-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- is a useful research compound. Its molecular formula is C5H4N2O3S and its molecular weight is 172.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionic Liquid Mediated Synthesis : Novel ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized using an ionic liquid, showcasing an eco-friendly and efficient method for producing chromone-pyrimidine coupled derivatives (Nikalje et al., 2017).

Biological and Pharmaceutical Applications

Antibacterial Agents : A study synthesized 3-benzoyl-5-acyl-6-methyl-4-substituted-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines and evaluated them for antibacterial activity, highlighting the compound's potential in developing new antibacterial drugs (Sawant & Bhatia, 2008).

Anti-Inflammatory and Analgesic Agents : Novel compounds synthesized from visnaginone and khellinone, incorporating 6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl, were found to have significant anti-inflammatory and analgesic activities, presenting a new avenue for medical applications (Abu‐Hashem et al., 2020).

Advanced Materials and Chemical Intermediates

Catalyst-Free Synthesis : A catalyst-free, one-pot synthesis method was developed for creating diverse 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions, demonstrating the compound's utility in efficient and eco-friendly material synthesis (Brahmachari & Nayek, 2017).

Properties

IUPAC Name

4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHWTDCFQVKNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066943
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name 2-Thiouracil-5-carboxylic acid
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CAS No.

23945-50-8
Record name 5-Carboxy-2-thiouracil
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Record name 2-Thiouracil-5-carboxylic acid
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Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
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Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-
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Record name 1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-carboxylic acid
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Synthesis routes and methods

Procedure details

Potassium tertiary butoxide (43.7 g, 389 mmol) and dimethyl sulfoxide (400 ml) were put in a 2-L egg-plant type flask to make a solution, ethyl 2-thiouracil-5-carboxylate (5.0 g, 25.0 mmol) was slowly added dropwise to the solution, and the mixture was subjected to reaction at room temperature for 1 hour. After the completion of the reaction, methanol (500 ml) was added to the reaction mixture, and the precipitate deposited was filtered. The resultant precipitate was dissolved in water, and hydrochloric acid was added to this solution to give 5-carboxy-2-thiouracil (2.54 g) as a light yellow solid.
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5-carboxy-2-thiouracil?

A: 5-Carboxy-2-thiouracil, also known as 2-thiouracil-5-carboxylic acid or 5-pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-, has the molecular formula C5H4N2O3S and a molecular weight of 172.18 g/mol. The structure determination reveals that it exists in the lactam-thione form. []

Q2: How does the structure of 5-carboxy-2-thiouracil influence its hydrogen bonding patterns?

A: 5-Carboxy-2-thiouracil exhibits diverse hydrogen bonding patterns depending on its environment. In solvated structures, it forms intramolecular S(6) O-H...O hydrogen bonds between the carboxy and carbonyl groups. [] Conversely, in solvent-free environments, the molecule typically forms the favored R22(8) pattern between two carboxy groups. [] This highlights the adaptability of the compound in forming hydrogen bonds based on the surrounding molecular environment.

Q3: Can you elaborate on the crystal structure of 5-carboxy-2-thiouracil?

A: Crystallization studies have yielded eight different structures of 5-carboxy-2-thiouracil, including both solvated and solvent-free forms. [] A key structural feature observed in all these structures is the coplanar arrangement of the residue at the ring 5-position (the carboxyl group) with respect to the pyrimidine ring. [] This coplanarity is consistent with a broader trend observed in six-membered cyclic compounds containing a carboxy group. []

Q4: Has 5-carboxy-2-thiouracil shown any potential for antitumor activity?

A: Research suggests that metal complexes of 5-carboxy-2-thiouracil exhibit antitumor activity. Specifically, complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ions have demonstrated antitumor activity both in vivo and in vitro against Sarcoma-180 (S-180) tumor cells. [] This finding indicates the potential of 5-carboxy-2-thiouracil and its derivatives as candidates for antitumor drug development.

Q5: How does 5-carboxy-2-thiouracil interact with metal ions, and what is the significance of these interactions?

A: 5-Carboxy-2-thiouracil readily forms complexes with various metal ions, including Cu2+, Zn2+, Hg2+, UO22+, VO2+, Ni2+, Co2+, and Fe3+. [] The stability constants (log βn) of these complexes have been determined in different solvents, revealing that the complex formation is a spontaneous process. [] This metal-binding ability can be exploited for various applications, such as in the development of antitumor agents, as demonstrated by the activity of 5-carboxy-2-thiouracil metal complexes against S-180 tumor cells. []

Q6: Can 5-carboxy-2-thiouracil be utilized in Boron Neutron Capture Therapy?

A: Research suggests that boronated analogs of 5-carboxy-2-thiouracil, particularly boronated 5-carboxy-2-thiouracil (B-CTU), demonstrate potential for Boron Neutron Capture Therapy (BNCT) in treating melanotic melanomas. [] B-CTU exhibited a favorable tumor:normal tissue concentration ratio in mice models, indicating its potential for targeted delivery of boron to tumor cells. []

Q7: What spectroscopic methods are used to characterize 5-carboxy-2-thiouracil?

A: Various spectroscopic techniques, including FT-IR, Raman, and UV-VIS spectroscopy, are utilized to characterize 5-carboxy-2-thiouracil and its derivatives. [] These techniques provide valuable insights into the molecular structure, tautomeric forms, vibrational modes, and electronic properties of the compound. [] Combining experimental spectroscopic data with DFT calculations allows for a comprehensive understanding of the compound's structural and electronic characteristics. []

Q8: What is known about the tautomeric forms of 5-carboxy-2-thiouracil?

A: 5-Carboxy-2-thiouracil exhibits various tautomeric forms, including oxo and hydroxy forms, influenced by both intermolecular and intramolecular interactions. [] These tautomers can interconvert depending on the solvent environment. [] For instance, distinct tautomeric forms are observed in ethanol and water solutions, as evidenced by differences in vibrational bands in IR and Raman spectra. []

Q9: What research infrastructure and resources are available for studying 5-carboxy-2-thiouracil?

A9: A combination of experimental and computational techniques drives research on 5-carboxy-2-thiouracil. Key resources include:

  • Spectroscopic Methods: FT-IR, Raman, and UV-VIS spectroscopy are crucial for structural characterization and studying tautomeric forms. []
  • Crystallization Techniques: Obtaining single crystals of the compound and its complexes is essential for understanding their solid-state structures. []
  • Electrochemical Techniques: Evaluating the electrochemical behavior of 5-carboxy-2-thiouracil and its derivatives, particularly in the context of electrocatalysis. []
  • Computational Chemistry: DFT calculations complement experimental findings by providing insights into electronic structures, vibrational frequencies, and other molecular properties. []
  • Biological Assays: In vitro and in vivo studies using cell lines and animal models are essential for evaluating the biological activity and therapeutic potential of the compound and its derivatives. [, ]

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